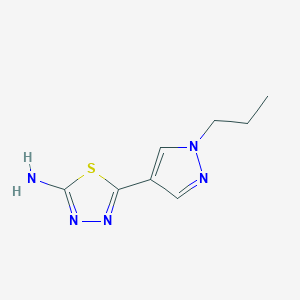5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
CAS No.:
Cat. No.: VC15745164
Molecular Formula: C8H11N5S
Molecular Weight: 209.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H11N5S |
|---|---|
| Molecular Weight | 209.27 g/mol |
| IUPAC Name | 5-(1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C8H11N5S/c1-2-3-13-5-6(4-10-13)7-11-12-8(9)14-7/h4-5H,2-3H2,1H3,(H2,9,12) |
| Standard InChI Key | PMBKCSFTMBZLBM-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C=N1)C2=NN=C(S2)N |
Introduction
Chemical Identity and Structural Features
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₅S |
| Molecular Weight | 209.27 g/mol |
| SMILES | CCCN1C=C(C=N1)C2=NN=C(S2)N |
| InChI Key | PMBKCSFTMBZLBM-UHFFFAOYSA-N |
| PubChem CID | 65643303 |
The canonical SMILES string highlights the connectivity: a propyl chain (CCCN1) attached to the pyrazole nitrogen, which is linked to the thiadiazole ring via a carbon-carbon bond.
Physicochemical Properties
Predicted physicochemical properties include a boiling point of 397.3±34.0 °C and a density of 1.50±0.1 g/cm³, derived from analog compounds with similar structures . The acid dissociation constant (pKa) is estimated at 1.47±0.10, indicating weak acidity under physiological conditions . Computational data from related thiadiazoles suggest a topological polar surface area (TPSA) of 69.62 Ų and a logP value of 0.52, implying moderate hydrophilicity .
Synthesis and Reactivity
Synthetic Routes
Synthesis typically involves cyclocondensation reactions under controlled conditions. A common approach utilizes heating reactants in polar aprotic solvents (e.g., DMF or DMSO) with bases like potassium carbonate or catalysts such as palladium complexes. For example, the thiadiazole ring may form via the reaction of thiosemicarbazides with carboxylic acid derivatives, followed by coupling with a pre-synthesized 1-propylpyrazole intermediate.
Reactivity Profile
The amine group at position 2 of the thiadiazole ring is nucleophilic, enabling functionalization via acylation or alkylation. The sulfur atom in the thiadiazole core can participate in coordination chemistry, potentially forming complexes with transition metals. Modifications to the propyl chain or pyrazole substituents are feasible through Suzuki-Miyaura cross-coupling or nucleophilic substitution, offering routes to diversify the scaffold for structure-activity relationship (SAR) studies.
As a pyrimidine bioisostere, this compound may mimic nucleic acid bases, interfering with DNA replication in rapidly dividing cancer cells . Molecular docking studies suggest high affinity for DNA topoisomerase II and kinases involved in cell cycle regulation. In vivo models using Ehrlich’s Ascites Carcinoma (EAC) cells demonstrated tumor growth inhibition over 14 days, though specific efficacy data for this derivative remain unpublished .
Antimicrobial and Antiviral Prospects
While direct evidence is lacking, analogs of 1,3,4-thiadiazoles exhibit broad-spectrum antimicrobial activity by inhibiting bacterial DNA gyrase. The presence of the thiadiazole ring, which can disrupt microbial membrane integrity, hints at potential applications against drug-resistant pathogens .
Pharmacological and Toxicological Considerations
Solubility and Formulation
Solubility data are unavailable, but analogs with similar logP values exhibit poor aqueous solubility, necessitating prodrug strategies or nanocarrier systems for in vivo delivery .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the pyrazole’s alkyl chain (e.g., varying propyl to ethyl or butyl) could optimize bioavailability and target affinity. Introducing electron-withdrawing groups to the thiadiazole ring may enhance DNA intercalation potential .
Target Validation and Clinical Translation
Advanced in vitro models (e.g., 3D tumor spheroids) and in vivo xenograft studies are needed to validate efficacy. Collaborations with computational chemists could refine docking models to identify novel targets, such as PARP or EGFR kinases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume